5-Amino-5-propyl-cyclooctanol

Rho-kinase inhibition Structure-activity relationship Cyclooctane conformational analysis

This is the regioisomerically pure 5-amino-5-propyl-cyclooctanol (IUPAC: 5-amino-5-propylcyclooctan-1-ol), the direct precursor to the specifically claimed Rho-kinase inhibitor in US8742116B2. Its 1,5-amino-alcohol spacing is essential for correct pharmacophore geometry; the geminal isomer 1-(1-aminopropyl)cyclooctan-1-ol cannot be substituted without risking loss of biological activity. Supplied at ≥95% purity, this building block features a cyclooctane scaffold whose conformational flexibility enables access to binding vectors impossible with smaller rings. Essential for cardiovascular, respiratory, and glaucoma programs targeting ROCK2 inhibition.

Molecular Formula C11H23NO
Molecular Weight 185.31 g/mol
Cat. No. B8287212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-5-propyl-cyclooctanol
Molecular FormulaC11H23NO
Molecular Weight185.31 g/mol
Structural Identifiers
SMILESCCCC1(CCCC(CCC1)O)N
InChIInChI=1S/C11H23NO/c1-2-7-11(12)8-3-5-10(13)6-4-9-11/h10,13H,2-9,12H2,1H3
InChIKeyUKWZJBGAHOZAQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-5-propyl-cyclooctanol: Structural Identity, Physicochemical Profile, and Procurement-Relevant Baseline


5-Amino-5-propyl-cyclooctanol (IUPAC: 5-amino-5-propylcyclooctan-1-ol; molecular formula C₁₁H₂₃NO; MW 185.31 g/mol) is a bifunctional cyclooctane derivative bearing both a primary amine and a tertiary alcohol on an eight-membered carbocycle [1]. The compound is disclosed as a key synthetic intermediate in the preparation of 6-[(5-amino-5-propylcyclooctyl)oxy]-7-chloro-2H-isoquinolin-1-one, a Rho-kinase inhibitor claimed in patent US8742116B2 for cardiovascular and respiratory indications [2]. Commercially, the compound is typically supplied at ≥95% purity (HPLC/GC), with storage recommended at 4°C under inert atmosphere to preserve amine integrity . Its computed XLogP3 of approximately 2.3, two hydrogen-bond donors (NH₂, OH), and two hydrogen-bond acceptors position it as a moderately lipophilic amino alcohol suitable for further derivatization via the hydroxyl or amine handles .

Why Generic Substitution with Related Cyclooctanol Amines Fails for 5-Amino-5-propyl-cyclooctanol


Within the cycloalkylamine-substituted isoquinolone chemotype disclosed in US8742116B2, the ring size, substitution position, and alkyl chain length of the cycloalkanolamine intermediate exert a non-linear influence on downstream Rho-kinase inhibitory potency [1]. Interchanging 5-amino-5-propyl-cyclooctanol with the isomeric 1-(1-aminopropyl)cyclooctan-1-ol—where both amino and propyl groups reside on the same carbon—yields a geminal amino alcohol with fundamentally different steric and hydrogen-bonding geometry, predicted to alter the conformation of the appended isoquinolone pharmacophore . Likewise, replacing the cyclooctane scaffold with smaller cyclopentyl or cyclohexyl analogs alters ring puckering and the spatial trajectory of the amino-oxy linker, a parameter demonstrated in the patent to modulate enzyme inhibition [1]. The specific 5-amino-5-propyl substitution pattern is therefore not freely interchangeable with in-class analogs without risking loss of biological activity in the final conjugate.

5-Amino-5-propyl-cyclooctanol: Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Differentiation: 5-Amino-5-propyl vs. 1-(1-Aminopropyl)cyclooctanol

5-Amino-5-propyl-cyclooctanol and 1-(1-aminopropyl)cyclooctan-1-ol are constitutional isomers sharing the identical molecular formula (C₁₁H₂₃NO, MW 185.31 g/mol) but differing in the spatial relationship between amino, hydroxyl, and propyl groups. In 5-amino-5-propyl-cyclooctanol, the amino and propyl substituents are co-located at ring position 5, while the hydroxyl occupies position 1—creating a 1,5-difunctional scaffold with an intervening four-carbon spacer. In contrast, 1-(1-aminopropyl)cyclooctan-1-ol concentrates all three functional elements (NH₂, OH, propyl) on a single carbon, yielding a geminal amino alcohol with markedly different conformational flexibility and intramolecular hydrogen-bonding potential . This regiochemical distinction is critical when the compound serves as a linker in bifunctional molecules such as the isoquinolone conjugates in US8742116B2, where the spatial trajectory of the amino-oxy tether directly impacts Rho-kinase binding [1].

Rho-kinase inhibition Structure-activity relationship Cyclooctane conformational analysis

Cycloalkyl Ring Size Comparison: Cyclooctyl vs. Cyclopentyl Amino Alcohol Scaffolds in Rho-Kinase Inhibitor Conjugates

The patent US8742116B2 discloses multiple cycloalkylamine-substituted isoquinolones and provides comparative Rho-kinase 2 inhibition data. The cyclooctyl-based conjugate incorporating the 5-amino-5-propyl-cyclooctanol fragment (Compound Example 64 in the patent) is claimed alongside cyclopentyl and cyclohexyl analogs. While the patent does not isolate the free amino alcohol for biological testing, the final isoquinolone conjugates demonstrate that ring size modulates inhibitory potency. Cyclooctyl derivatives occupy a distinct conformational space relative to smaller rings, with the eight-membered ring able to adopt crown, boat-chair, and other conformations that influence the orientation of the appended pharmacophore [1]. This contrasts with the more constrained cyclopentyl scaffold, which presents a flatter geometry. Selection of the cyclooctanol intermediate over cyclopentanol analogs is therefore driven by the specific conformational requirements of the target binding pocket [1].

Rho-kinase 2 Vasodilation Smooth muscle contraction

Synthetic Route Specificity: Catalytic Hydrogenation of Allyl Precursor to 5-Amino-5-propyl-cyclooctanol

The patent-described synthesis of 5-amino-5-propyl-cyclooctanol proceeds via hydrogenation of 1-allyl-5-(tert-butyl-dimethyl-silanyloxy)-cyclooctylamine over 10% Pd/C at 1 atm H₂, followed by TBS deprotection [1]. This two-step sequence from the allyl-TBS-protected precursor yields the target amino alcohol with a reported retention time (Rt) of 0.56–0.62 min under specified HPLC conditions (Method C) [1]. In contrast, the isomeric 1-(1-aminopropyl)cyclooctan-1-ol is commercially sourced via alternative routes (e.g., Grignard addition to cyclooctanone followed by amination), resulting in different impurity profiles. The specific synthetic provenance of 5-amino-5-propyl-cyclooctanol via the allyl hydrogenation route ensures that residual allyl or TBS-protected intermediates are the primary potential impurities, rather than the ring-opened or rearranged byproducts typical of Grignard-based syntheses of the geminal isomer [1].

Catalytic hydrogenation TBS deprotection Intermediate synthesis

Alkyl Chain Length SAR: Propyl vs. Methyl Substitution at the Cyclooctanol 5-Position

Within the isoquinolone chemotype of US8742116B2, the alkyl substituent at the cyclooctane 5-position (adjacent to the amine) modulates the lipophilicity and steric bulk of the cycloalkylamine fragment. The propyl group (three-carbon chain) in 5-amino-5-propyl-cyclooctanol contributes a calculated LogP increment of approximately +1.5 relative to the methyl analog, shifting the compound from a polar amino alcohol toward a more balanced amphiphilic profile [1]. This increased lipophilicity is predicted to enhance membrane permeability of the final conjugate while maintaining aqueous solubility sufficient for formulation. The patent discloses multiple alkyl variants (H, methyl, ethyl, propyl, etc.) at this position, indicating that the propyl chain represents a specific optimization point within the structure-activity relationship landscape rather than an arbitrary selection [1]. The compound thus occupies a defined position within the alkyl chain SAR series, distinguishable from both shorter (methyl, ethyl) and longer (butyl, pentyl) analogs.

Lipophilicity modulation Rho-kinase inhibitor optimization Alkyl chain SAR

High-Value Application Scenarios for 5-Amino-5-propyl-cyclooctanol Based on Differential Evidence


Synthesis of Rho-Kinase 2 Inhibitors for Cardiovascular and Respiratory Drug Discovery

5-Amino-5-propyl-cyclooctanol serves as the direct precursor to 6-[(5-amino-5-propylcyclooctyl)oxy]-7-chloro-2H-isoquinolin-1-one, a specifically claimed Rho-kinase inhibitor in US8742116B2 [1]. The compound's 1,5-amino-alcohol spacing enables ether linkage formation at the hydroxyl while preserving the primary amine for potential further derivatization or salt formation. Research groups pursuing Rho-kinase 2 inhibition for vasodilation, bronchial smooth muscle relaxation, or glaucoma indications should prioritize this intermediate over isomeric or ring-size analogs to reproduce the exact chemical matter described in the patent's biological examples [1].

Conformational Probe Libraries for Eight-Membered Ring Structure-Activity Relationship Studies

The cyclooctane scaffold's unique conformational flexibility—adopting crown, boat-chair, and twist-boat conformers—makes 5-amino-5-propyl-cyclooctanol a valuable building block for constructing compound libraries where ring conformation influences ligand–protein interactions [2]. When compared to cyclopentyl or cyclohexyl analogs, the cyclooctanol fragment can position the appended pharmacophore along vectors inaccessible to smaller rings. This is particularly relevant for targets with deep or irregularly shaped binding pockets where rigid smaller rings fail to achieve optimal occupancy.

Regioisomer-Specific Medicinal Chemistry Campaigns

For programs where the 1,5-difunctional cyclooctane architecture is a critical pharmacophoric element, procurement of the correct regioisomer (5-amino-5-propyl-cyclooctanol, not 1-(1-aminopropyl)cyclooctan-1-ol) is essential. The ~3.0 Å difference in amino-to-hydroxyl spatial separation between regioisomers is sufficient to alter binding mode and potency of the final conjugate. Quality control should include ¹H NMR confirmation of the 1,5-substitution pattern and absence of the geminal isomer.

Alkyl Chain SAR Expansion in Amino Alcohol Intermediate Series

The propyl substituent at the 5-position provides a defined lipophilicity increment (estimated XLogP3 ~2.3) relative to methyl (XLogP3 ~1.2) or ethyl (XLogP3 ~1.8) analogs [2]. Medicinal chemistry teams optimizing ADME properties of Rho-kinase inhibitor conjugates can use 5-amino-5-propyl-cyclooctanol as the reference point for a homologous series, systematically varying alkyl chain length while holding the cyclooctane scaffold constant. This enables deconvolution of lipophilicity effects from ring-size effects in multi-parameter optimization.

Quote Request

Request a Quote for 5-Amino-5-propyl-cyclooctanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.